molecular formula C9H12N2 B12042700 4-(2-Dimethylamino-vinyl)pyridine

4-(2-Dimethylamino-vinyl)pyridine

Katalognummer: B12042700
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: OWVFJYJLBSWYII-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Dimethylamino-vinyl)pyridine is an organic compound with the molecular formula C₉H₁₂N₂ It is a derivative of pyridine, characterized by the presence of a dimethylamino group attached to a vinyl group, which in turn is bonded to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dimethylamino-vinyl)pyridine typically involves the reaction of 4-vinylpyridine with dimethylamine. One common method includes the following steps:

    Starting Materials: 4-vinylpyridine and dimethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.

    Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent quality and yield.

    Optimization: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Dimethylamino-vinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(2-Dimethylamino-vinyl)pyridine is widely used as a catalyst in organic synthesis. Its ability to activate nucleophiles makes it valuable in reactions such as esterifications, acylations, and alkylations.

Biology

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of pharmaceuticals targeting various diseases.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Wirkmechanismus

The mechanism by which 4-(2-Dimethylamino-vinyl)pyridine exerts its effects involves the activation of nucleophiles through resonance stabilization. The dimethylamino group donates electron density to the pyridine ring, enhancing its nucleophilicity. This activation facilitates various chemical reactions, making the compound a versatile catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in similar reactions.

    4-Aminopyridine: Another pyridine derivative with different reactivity and applications.

    4-Methylpyridine: A simpler derivative with distinct chemical properties.

Uniqueness

4-(2-Dimethylamino-vinyl)pyridine is unique due to the presence of both a dimethylamino group and a vinyl group, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

(E)-N,N-dimethyl-2-pyridin-4-ylethenamine

InChI

InChI=1S/C9H12N2/c1-11(2)8-5-9-3-6-10-7-4-9/h3-8H,1-2H3/b8-5+

InChI-Schlüssel

OWVFJYJLBSWYII-VMPITWQZSA-N

Isomerische SMILES

CN(C)/C=C/C1=CC=NC=C1

Kanonische SMILES

CN(C)C=CC1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.